molecular formula C9H13N B130764 2,5-Dimethylbenzylamine CAS No. 93-48-1

2,5-Dimethylbenzylamine

Cat. No.: B130764
CAS No.: 93-48-1
M. Wt: 135.21 g/mol
InChI Key: LUJNPFWZXIGIPS-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzylamine is an organic compound with the molecular formula C₉H₁₃N. It consists of a benzyl group substituted with two methyl groups at the 2 and 5 positions and an amino group attached to the benzyl carbon. This compound is a clear, colorless liquid with a characteristic amine odor. It is used in various chemical processes and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylbenzylamine can be synthesized through several methods. One common method involves the Eschweiler-Clarke reaction, where benzylamine is methylated using formic acid and formaldehyde. Another method involves the nucleophilic substitution of benzyl chloride with dimethylamine .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 2,5-dimethylbenzonitrile. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylbenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dimethylbenzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: this compound is used as a catalyst in the production of polyurethane foams and epoxy resins

Mechanism of Action

The mechanism of action of 2,5-Dimethylbenzylamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. In enzyme inhibition studies, it acts by binding to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The compound’s structure allows it to interact with receptors, modulating their activity and affecting cellular signaling pathways .

Comparison with Similar Compounds

  • N,N-Dimethylbenzylamine
  • 2,4-Dimethylbenzylamine
  • 3,5-Dimethylbenzylamine

Comparison: 2,5-Dimethylbenzylamine is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and interaction with other molecules. Compared to N,N-Dimethylbenzylamine, which has both methyl groups on the nitrogen, this compound has a different steric and electronic environment, leading to distinct chemical behavior. The 2,4- and 3,5- isomers also exhibit different reactivity patterns due to the varying positions of the methyl groups on the benzene ring .

Properties

IUPAC Name

(2,5-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJNPFWZXIGIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059087
Record name Benzenemethanamine, 2,5-dimethyl-
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-48-1
Record name 2,5-Dimethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-48-1
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Record name 2,5-Dimethylbenzylamine
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Record name Benzenemethanamine, 2,5-dimethyl-
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Record name Benzenemethanamine, 2,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylbenzylamine
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Record name 2,5-DIMETHYLBENZYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using 2,5-dimethylbenzylamine in the design of the chiral organopalladium complex?

A1: The research highlights the use of this compound as a key component in creating a new chiral auxiliary for organopalladium complexes []. This specific compound was chosen due to its structural features that allow for the formation of a stable cyclopalladated dimer. This dimer can be efficiently resolved into its enantiomers, a crucial step in obtaining enantiomerically pure catalysts.

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